4-Chloro-3-(3,4-dichlorophenyl)benzoic acid, 95%
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Overview
Description
4-Chloro-3-(3,4-dichlorophenyl)benzoic acid, 95% (4-CPA-95) is a chemical compound with a wide range of applications in scientific research. It is a white crystalline powder with a molecular weight of 315.45 g/mol and a melting point of 180°C. 4-CPA-95 is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been used in the study of inflammation, cancer, and other diseases. 4-CPA-95 has been found to be an effective inhibitor of COX-2 in both in vitro and in vivo studies.
Mechanism of Action
4-Chloro-3-(3,4-dichlorophenyl)benzoic acid, 95% is an inhibitor of COX-2, an enzyme that is involved in the production of pro-inflammatory molecules. It works by binding to the active site of the enzyme, blocking its activity and preventing the production of pro-inflammatory molecules. This leads to reduced inflammation and other beneficial effects.
Biochemical and Physiological Effects
4-Chloro-3-(3,4-dichlorophenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. In animal models, it has been found to reduce inflammation and reduce the production of pro-inflammatory molecules. It has also been found to have anti-cancer effects in some studies, and it has been found to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
4-Chloro-3-(3,4-dichlorophenyl)benzoic acid, 95% has a number of advantages for laboratory experiments. It is a potent inhibitor of COX-2, and it is relatively inexpensive and easy to obtain. It has also been found to be safe and non-toxic in animal studies. One limitation of 4-Chloro-3-(3,4-dichlorophenyl)benzoic acid, 95% is that it has not been approved for clinical use, so its effects in humans are not yet known.
Future Directions
The potential of 4-Chloro-3-(3,4-dichlorophenyl)benzoic acid, 95% is still being explored. Future research could focus on its effects in humans, as well as its potential use in the treatment of cancer and other diseases. Additionally, further research could focus on the mechanism of action of 4-Chloro-3-(3,4-dichlorophenyl)benzoic acid, 95%, as well as its potential interactions with other drugs. Finally, further research could focus on the use of 4-Chloro-3-(3,4-dichlorophenyl)benzoic acid, 95% in combination with other compounds to enhance its effects.
Synthesis Methods
4-Chloro-3-(3,4-dichlorophenyl)benzoic acid, 95% is synthesized through a multi-step process. Firstly, 3,4-dichlorobenzoyl chloride is reacted with 4-chlorobenzoic acid in the presence of anhydrous potassium carbonate and pyridine to produce 4-chloro-3-(3,4-dichlorophenyl)benzoic acid. This is then purified and recrystallized to achieve a 95% purity.
Scientific Research Applications
4-Chloro-3-(3,4-dichlorophenyl)benzoic acid, 95% has been used in a variety of scientific research applications due to its ability to inhibit the enzyme COX-2. COX-2 is an important enzyme involved in inflammation, and its inhibition can lead to reduced inflammation. 4-Chloro-3-(3,4-dichlorophenyl)benzoic acid, 95% has been used in studies of cancer, inflammation, and other diseases. It has also been used in animal models to study the effects of COX-2 inhibition on inflammation and other diseases.
properties
IUPAC Name |
4-chloro-3-(3,4-dichlorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-10-3-2-8(13(17)18)5-9(10)7-1-4-11(15)12(16)6-7/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJSIURXXPWLCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653552 |
Source
|
Record name | 3',4',6-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(3,4-dichlorophenyl)benzoic acid | |
CAS RN |
1181585-09-0 |
Source
|
Record name | 3',4',6-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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